Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
Overview
Description
Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound is particularly interesting due to its unique chemical structure, which includes a trifluoromethyl group, enhancing its stability and reactivity.
Preparation Methods
The synthesis of Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of thioacetamide with ethyl 4,4,4-trifluoroacetoacetate . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide. The mixture is stirred overnight at around 40°C, and the progress is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is extracted using ethyl acetate and water, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the desired compound with a high yield .
Chemical Reactions Analysis
Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include sodium hydroxide and other nucleophiles.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s antibacterial and antifungal properties make it a valuable tool in biological research, particularly in the development of new antibiotics.
Medicine: Its anti-inflammatory and antitumor activities are being explored for potential therapeutic applications.
Industry: The compound is used in the production of fungicides and other agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid: Similar in structure but lacks the chloro group, affecting its reactivity and biological activity.
4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: Exhibits different biological activities due to the presence of amino and triazole groups
This compound’s unique combination of a chloro and trifluoromethyl group makes it particularly versatile and valuable in various fields of research and industry.
Biological Activity
Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This detailed article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 231.58 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and the presence of both chloro and trifluoromethyl groups enhances its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Thiazole derivatives are recognized for their antifungal and antibacterial activities, with this compound showing promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit specific enzyme pathways involved in microbial growth, making it a candidate for further development in treating infections .
Comparative Antimicrobial Efficacy
Compound Name | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | TBD | Antimicrobial |
Chloramphenicol | 50 | Reference |
Nystatin | 100 | Antifungal |
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Various thiazole derivatives have shown selective cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar properties.
Case Studies on Anticancer Activity
- Thiazole Derivatives : A study reported several thiazole analogues exhibiting promising anticancer potential against human glioblastoma and melanoma cells, with some compounds demonstrating IC50 values in the low micromolar range .
- Structure-Activity Relationships : The presence of electron-withdrawing groups such as chlorine has been linked to increased antiproliferative activity. For instance, thiazoles with specific substitutions at the phenyl ring exhibited significant cytotoxic effects against various cancer cell lines .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key biological targets such as enzymes and receptors involved in microbial growth and cancer proliferation.
Future Directions
Given the promising biological activity of this compound, further studies are warranted to:
- Optimize Structure : Investigate modifications to enhance potency and selectivity against specific pathogens or cancer types.
- Conduct In Vivo Studies : Assess the efficacy and safety profile in animal models to evaluate therapeutic potential.
Properties
IUPAC Name |
methyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c1-13-4(12)2-3(6(8,9)10)11-5(7)14-2/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJWAOMXZUZJNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534553 | |
Record name | Methyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72850-71-6 | |
Record name | Methyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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